molecular formula C13H15NO3 B8465881 Formamide, N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]- CAS No. 374728-19-5

Formamide, N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]-

Cat. No.: B8465881
CAS No.: 374728-19-5
M. Wt: 233.26 g/mol
InChI Key: RGJPLNVAOFLJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]- is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Formamide, N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

374728-19-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]formamide

InChI

InChI=1S/C13H15NO3/c1-3-8-17-12-5-4-11(6-7-14-10-15)9-13(12)16-2/h1,4-5,9-10H,6-8H2,2H3,(H,14,15)

InChI Key

RGJPLNVAOFLJGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCNC=O)OCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide (32 ml of a 5.4 M solution in methanol, 0.17 mol) is added to a solution of N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-formamide (32 g, 0.16 mol) in methanol (400 ml). Propargyl bromide (20 g, 0.17 mol) is added and the mixture is refluxed for 4 hours. After evaporation the residue is taken up in ethyl acetate (400 ml) and washed with water (2×200 ml). The organic layer is dried over magnesium sulfate and evaporated. The residue is submitted to flash-chromatography to give the N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-formamide.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.